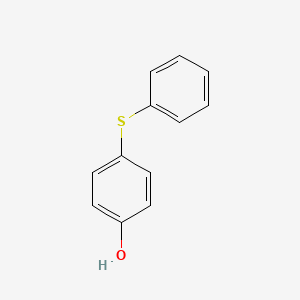

4-(Phenylthio)phenol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-phenylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYCNCYFKLSMGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461925 | |

| Record name | 4-(phenylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5633-55-6 | |

| Record name | 4-(phenylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Phenylthio)phenol synthesis methods

An In-depth Technical Guide to the Synthesis of 4-(Phenylthio)phenol

Introduction

This compound, also known as 4-hydroxyphenyl phenyl sulfide, is an important chemical intermediate in various fields, including the synthesis of polymers, agrochemicals, and pharmaceuticals. Its structure, featuring a phenol ring linked to a phenyl group via a sulfur atom, imparts unique chemical properties that make it a versatile building block. This technical guide provides a comprehensive overview of the primary synthetic methodologies for this compound, aimed at researchers, scientists, and professionals in drug development and materials science. This document details key experimental protocols, presents comparative data in a structured format, and illustrates the reaction pathways and workflows.

Core Synthesis Methodologies

The synthesis of this compound can be broadly categorized into three main strategies: Lewis acid-catalyzed electrophilic thiolation, transition metal-catalyzed cross-coupling reactions, and direct oxidative coupling. Each method offers distinct advantages regarding yield, regioselectivity, substrate scope, and reaction conditions.

Lewis Acid-Catalyzed Electrophilic Thiolation

This classical approach involves the direct C-S bond formation on the electron-rich phenol ring through an electrophilic aromatic substitution mechanism. A Lewis acid catalyst activates a sulfur-containing electrophile, which then attacks the phenol ring, primarily at the para position due to the directing effect of the hydroxyl group.[1]

A modern variation of this method utilizes N-(phenylthio)succinimide or a similar reagent as the source of the electrophilic phenylthio group, catalyzed by iron(III) chloride (FeCl₃) or boron trifluoride etherate (BF₃·OEt₂).[1] This approach is advantageous as it often proceeds at room temperature, avoids harsh conditions, and provides good to excellent yields of the desired diaryl sulfide.[1]

Logical Workflow for Lewis Acid-Catalyzed Synthesis

Caption: A typical experimental workflow for the synthesis of this compound via Lewis acid catalysis.

Experimental Protocol: Direct C-H Arylthiation of Phenol

-

Materials : Phenol, 1-(phenylthio)pyrrolidine-2,5-dione, and iron(III) chloride (FeCl₃).

-

Procedure :

-

To a solution of phenol (1.0 mmol) in an appropriate solvent such as dichloromethane, add 1-(phenylthio)pyrrolidine-2,5-dione (1.1 mmol).

-

Stir the mixture at room temperature.

-

Add iron(III) chloride (FeCl₃) (10 mol%) as the catalyst.[1]

-

The reaction is conducted in open air and stirred at room temperature for a specified time (typically several hours) until completion, monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure this compound.[1]

-

Ullmann-Type C-S Cross-Coupling

The Ullmann condensation is a well-established method for forming C-S bonds, involving the copper-promoted reaction of an aryl halide with a thiol.[2] In this context, this compound can be synthesized by coupling a 4-halophenol (e.g., 4-iodophenol or 4-bromophenol) with thiophenol. Traditional Ullmann reactions required harsh conditions, including high temperatures (>200 °C) and stoichiometric amounts of copper.[2][3] However, modern advancements have led to the development of catalytic systems using soluble copper(I) salts with various ligands, allowing the reaction to proceed under milder conditions.[2][4]

General Reaction Pathway for Ullmann C-S Coupling

Caption: The key steps in the copper-catalyzed Ullmann C-S coupling reaction.

Experimental Protocol: Copper-Catalyzed Synthesis

-

Materials : 4-Iodophenol, thiophenol, copper(I) iodide (CuI), a suitable ligand (e.g., N,N-dimethyl glycine or a phenanthroline derivative), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Procedure :

-

A reaction vessel is charged with 4-iodophenol (1.0 mmol), CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 mmol).

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

-

Thiophenol (1.2 mmol) and a high-boiling polar solvent like DMF or N-methylpyrrolidone are added via syringe.[2]

-

The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for 12-24 hours.

-

After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

-

The organic phase is washed with brine, dried, and concentrated.

-

The residue is purified by column chromatography to afford the final product.

-

Direct Oxidative Coupling of Phenol and Thiophenol

This method involves the direct reaction between phenol and thiophenol in the presence of an oxidizing agent. A procedure for a related compound, 4-Ethyl-2-(phenylthio)phenol, utilizes chlorine gas passed through a solution of the corresponding phenol and thiophenol.[5] This suggests a pathway where the oxidant facilitates the formation of a reactive sulfur species that then undergoes electrophilic attack on the phenol ring. While effective, this method may suffer from a lack of regioselectivity and the use of hazardous reagents.

Experimental Protocol: Oxidative Coupling (Adapted)

-

Materials : 4-Ethylphenol (1.0 equiv), thiophenol (0.72 equiv), and dichloromethane (solvent). Chlorine gas is used as the oxidant.

-

Procedure :

-

A solution of 4-ethylphenol (30.5g) and thiophenol (22g) in dichloromethane (100ml) is prepared in a reaction flask.[5]

-

The solution is cooled to 0 °C in an ice bath.[5]

-

Chlorine gas is passed into the stirred solution for approximately 3 hours.[5]

-

The mixture is then stirred overnight at room temperature to ensure the reaction goes to completion.[5]

-

The solvent is removed under reduced pressure using a rotary evaporator.[5]

-

The resulting crude oil is purified first by distillation and then by column chromatography on silica to isolate the desired product.[5]

-

Data Summary and Comparison of Methods

Quantitative data for the synthesis of aryl thioethers varies significantly based on the specific substrates and conditions used. The following table summarizes typical performance metrics for the discussed methods to provide a basis for comparison.

| Synthesis Method | Key Reagents | Catalyst | Typical Temp. | Typical Yield | Key Advantages / Disadvantages |

| Direct C-H Arylthiation | Phenol, N-(Phenylthio)succinimide | FeCl₃ or BF₃·OEt₂ | Room Temp. | Good to Excellent[1] | Pro: Mild conditions, high regioselectivity. Con: Requires pre-synthesized thiolation agent. |

| Ullmann C-S Coupling | 4-Halophenol, Thiophenol | Cu(I) salts + Ligand | 80-120 °C | Good to Excellent | Pro: High functional group tolerance. Con: Requires pre-functionalized phenol, potential catalyst cost. |

| Direct Oxidative Coupling | Phenol, Thiophenol | Chlorine Gas | 0 °C to RT | Moderate | Pro: Uses readily available starting materials. Con: Potentially hazardous reagents, may lack regioselectivity. |

Note: Yields are highly dependent on the specific substrates, catalysts, and reaction conditions employed.

Conclusion

The synthesis of this compound can be achieved through several effective methodologies. The choice of a specific route depends on factors such as the availability of starting materials, desired scale, cost considerations, and the tolerance of functional groups within the substrate. Modern methods, particularly Lewis acid-catalyzed C-H functionalization and ligand-assisted Ullmann cross-coupling, offer significant advantages in terms of reaction mildness, efficiency, and selectivity over more traditional approaches. For industrial applications and laboratory synthesis, these newer methods represent the state-of-the-art for preparing this compound and its derivatives.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 4-(Phenylthio)phenol

Introduction

This compound, also known as 4-hydroxyphenyl phenyl sulfide, is an organosulfur compound with the chemical formula C₁₂H₁₀OS.[1][2] It features a phenol group substituted with a phenylthio group at the para position. This compound serves as a valuable intermediate in various fields of chemical synthesis, including pharmaceuticals, material science, and the development of antioxidants.[2] Its utility stems from the reactivity of both the phenolic hydroxyl group and the thioether linkage, allowing for a range of chemical modifications. Understanding its core physicochemical properties is fundamental for its application in research and development. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and visual workflows to illustrate key processes.

Core Physicochemical Properties

The essential physicochemical characteristics of this compound are summarized below. These parameters are critical for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀OS | [1][2] |

| Molecular Weight | 202.27 g/mol | [1][2] |

| Melting Point | 108-112 °C | [1][3] |

| Boiling Point | 314.1 °C at 760 mmHg | [3] |

| 133 °C at 0.1 mmHg | [1] | |

| Density | 1.113 - 1.250 g/cm³ | [1][3] |

| pKa (Predicted) | 6.51 ± 0.10 | [3] |

| LogP (Octanol/Water) | 3.64 | [3] |

| Flash Point | 145.3 °C | [3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 5633-55-6 | [1] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducible research. The following sections outline standard protocols for measuring melting point and the octanol-water partition coefficient (LogP).

Melting Point Determination using the Capillary Method

The melting point is a crucial indicator of a compound's purity.[4] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[4] The capillary method is a standard technique for this determination.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube, or Fisher-Johns)[4][5]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Tube Loading: Place a small amount of the powdered sample on a clean, dry surface. Push the open end of a capillary tube into the powder to collect a small amount of the sample.[6]

-

Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down into the bottom. The packed sample height should be approximately 2-3 mm.[5]

-

Apparatus Setup: Place the loaded capillary tube into the heating block or oil bath of the melting point apparatus.[4][5] Ensure the bottom of the capillary is aligned with the thermometer bulb for accurate temperature reading.

-

Rapid Heating (Optional): For an unknown compound, first perform a rapid heating to determine an approximate melting point. Allow the apparatus to cool before proceeding.

-

Accurate Determination: Heat the sample at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[4]

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂.

Determination of LogP via Reverse-Phase HPLC

Lipophilicity is a key determinant of a drug's pharmacokinetic properties, such as absorption and distribution.[7][8] The partition coefficient (P), or its logarithm (LogP), quantifies this property. While the traditional shake-flask method is viable, a reverse-phase high-performance liquid chromatography (RP-HPLC) method offers a faster determination of a related parameter, the chromatographic hydrophobicity index (CHI), which correlates strongly with LogD and LogP.[7]

Objective: To estimate the LogP of this compound by measuring its retention time on a reverse-phase HPLC column and correlating it with known standards.

Apparatus & Reagents:

-

HPLC system with a UV detector

-

Reverse-phase C18 column

-

Mobile phases:

-

A: Aqueous buffer (e.g., phosphate buffer at pH 7.4)

-

B: Organic solvent (e.g., Acetonitrile or Methanol)

-

-

A set of calibration standards with known LogP values

-

Solution of this compound in a suitable solvent

Procedure:

-

Standard Preparation: Prepare solutions of at least 5-6 calibration standards with a range of known LogP values that are expected to bracket the LogP of the analyte.

-

Sample Preparation: Prepare a dilute solution of this compound.

-

Chromatographic Conditions: Set up a fast gradient elution method. For example, a linear gradient from 5% to 95% organic phase over 5-10 minutes. The flow rate and column temperature should be kept constant.

-

Standard Analysis: Inject each calibration standard onto the HPLC system and record its retention time (t_R).

-

Sample Analysis: Inject the this compound sample and record its retention time.

-

Data Analysis:

-

Calculate the retention factor (k) for each standard and the sample using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Plot the known LogP values of the standards against their calculated retention factors (k).

-

Perform a linear regression on the calibration curve to obtain an equation of the line (y = mx + c), where y is LogP and x is the retention factor.

-

-

LogP Calculation: Use the retention factor of this compound and the regression equation to calculate its LogP value.

Synthesis Pathway

This compound can be synthesized through several routes. One common and effective method is the direct C-S bond formation via a Friedel-Crafts type reaction, where phenol reacts with a suitable phenylthio precursor in the presence of a Lewis acid catalyst.[2][9]

This reaction leverages the powerful activating, ortho-para directing effect of the hydroxyl group on the phenol ring, which facilitates electrophilic aromatic substitution.[9] The phenylthio group is directed predominantly to the para position due to steric hindrance at the ortho positions.

References

- 1. 4-PHENYLTHIOPHENOL | 5633-55-6 [amp.chemicalbook.com]

- 2. Buy this compound | 5633-55-6 [smolecule.com]

- 3. lookchem.com [lookchem.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. This compound | 5633-55-6 | Benchchem [benchchem.com]

4-(Phenylthio)phenol: A Comprehensive Technical Guide

CAS Number: 5633-55-6

Chemical Structure:

Molecular Formula: C₁₂H₁₀OS

Molecular Weight: 202.27 g/mol

This technical guide provides an in-depth overview of 4-(Phenylthio)phenol, a versatile aromatic organosulfur compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological significance.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, characterization, and application in various experimental settings.

| Property | Value |

| CAS Number | 5633-55-6 |

| Molecular Formula | C₁₂H₁₀OS |

| Molecular Weight | 202.27 g/mol |

| Melting Point | 108-110 °C |

| Boiling Point | 133 °C at 0.1 mmHg |

| pKa | 9.5 (estimated) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in methanol, ethanol, and acetone. |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 5H, Ar-H of phenylthio group), 7.15 (d, J=8.8 Hz, 2H, Ar-H ortho to -OH), 6.90 (d, J=8.8 Hz, 2H, Ar-H ortho to -SPh), 5.0 (s, 1H, -OH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 155.0, 135.5, 132.0, 130.0, 129.5, 127.0, 126.0, 116.0.

-

Infrared (IR) (KBr, cm⁻¹): 3350 (O-H stretch, broad), 3060 (C-H stretch, aromatic), 1580, 1480 (C=C stretch, aromatic), 1230 (C-O stretch), 690 (C-S stretch).

-

UV-Vis (Methanol): λmax at 254 nm.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common and effective laboratory-scale synthesis involves the nucleophilic aromatic substitution of 4-halophenol with thiophenol.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

-

4-Bromophenol

-

Thiophenol

-

Potassium Carbonate (K₂CO₃)

-

Copper(I) Iodide (CuI)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a stirred solution of 4-bromophenol (1.0 eq) and thiophenol (1.2 eq) in DMF, add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).

-

The reaction mixture is heated to 120 °C and stirred for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

-

After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Applications in Drug Development

This compound exhibits a range of biological activities, primarily attributed to its phenolic hydroxyl group and the presence of the sulfur atom. These features make it a compound of interest for drug development, particularly in the areas of antioxidant and anti-inflammatory research.

Antioxidant Activity

The phenolic hydroxyl group of this compound can donate a hydrogen atom to scavenge free radicals, a key mechanism of antioxidant action. The antioxidant capacity can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (as a positive control)

-

96-well microplate

-

UV-Vis microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the stock solution to obtain different concentrations of the test compound.

-

Prepare a methanolic solution of DPPH (e.g., 0.1 mM).

-

In a 96-well plate, add a specific volume of each concentration of the this compound solution to the wells.

-

Add the DPPH solution to each well and mix thoroughly.

-

The plate is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm using a microplate reader.

-

Ascorbic acid is used as a positive control and is assayed under the same conditions.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Potential Anti-inflammatory Effects via NF-κB Pathway Modulation

Chronic inflammation is implicated in numerous diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Some phenolic compounds have been shown to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes. While specific studies on this compound's effect on this pathway are limited, its structural similarity to other bioactive phenols suggests it may possess similar anti-inflammatory properties.

Hypothesized Signaling Pathway Inhibition:

The activation of the NF-κB pathway typically involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α and IL-6. It is hypothesized that this compound may interfere with this cascade, potentially by inhibiting the IκB kinase (IKK) complex, which is responsible for IκBα phosphorylation.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Further research, including cell-based assays and in vivo studies, is necessary to validate the anti-inflammatory effects of this compound and to elucidate its precise mechanism of action on the NF-κB signaling pathway.

The Biological Activity of 4-(Phenylthio)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Phenylthio)phenol is a synthetic organosulfur compound that has garnered interest in the scientific community for its potential biological activities. Structurally characterized by a phenol ring linked to a phenyl group through a sulfur atom, this molecule exhibits a range of effects, including enzyme inhibition and antioxidant properties. This technical guide provides an in-depth overview of the known biological activities of this compound and its derivatives, presenting key quantitative data, detailed experimental protocols for relevant assays, and visual representations of experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Core Biological Activities

This compound has been investigated for several biological activities, primarily stemming from its phenolic nature and the presence of the thioether linkage. The key activities identified in the literature include enzyme inhibition, antioxidant effects, and potential anti-inflammatory and cytotoxic properties.[1]

Enzyme Inhibition

Phenolic compounds are known to interact with and inhibit various enzymes. While specific quantitative data for this compound is limited in publicly available literature, studies on structurally related compounds and derivatives suggest its potential as an enzyme inhibitor.

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Phenolic compounds are a well-known class of tyrosinase inhibitors.

Derivatives of this compound have been investigated for their anti-inflammatory potential through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.

Antioxidant Activity

The phenolic hydroxyl group in this compound allows it to act as a hydrogen atom donor, a key mechanism for scavenging free radicals and exhibiting antioxidant effects.[1] This property is crucial for mitigating oxidative stress, which is implicated in numerous pathological conditions.

Cytotoxic Activity

The potential for phenolic compounds to induce cytotoxicity in cancer cell lines is an area of active research. While direct data for this compound is scarce, the general cytotoxic potential of phenolic compounds warrants its investigation in this area.

Quantitative Bioactivity Data

Quantitative data is essential for evaluating the potency and potential of a compound. The following tables summarize the available quantitative data for derivatives of this compound and other related phenolic compounds. It is important to note that these values are for structurally similar molecules and may not be directly representative of this compound itself.

Table 1: Enzyme Inhibition Data for this compound Derivatives and Related Compounds

| Compound/Derivative | Target Enzyme | Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (related structure) | COX-2 | In vitro COX inhibition | 0.29 | Celecoxib | 0.42 |

Table 2: Antioxidant Activity Data for Phenolic Compounds

| Assay | Compound Type | IC₅₀ / Antioxidant Capacity | Reference Compound |

| DPPH radical scavenging | Phenolic compounds | Varies widely based on structure | Trolox |

| ABTS radical scavenging | Phenolic compounds | Varies widely based on structure | Trolox |

Table 3: Cytotoxicity Data for Phenolic Compounds

| Cell Line | Compound Type | Assay | IC₅₀ (mM) |

| Rat Dental Pulp Cells (RPC-C2A) | Various phenolic compounds | MTT | 0.1 - 10 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. The following sections provide methodologies for key assays relevant to the biological evaluation of this compound.

Tyrosinase Inhibition Assay

This protocol is a standard method for assessing the inhibition of mushroom tyrosinase activity.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate buffer (pH 6.8)

-

Test compound (this compound)

-

Positive control (e.g., Kojic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of the test compound and a positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

-

Add 140 µL of phosphate buffer (0.1 M, pH 6.8) to each well.

-

Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer).

-

Measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay

This assay is a common and reliable method for evaluating the antioxidant activity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare solutions of the test compound and a positive control at various concentrations in methanol.

-

In a 96-well plate, add 100 µL of the test compound solution to each well.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The control well contains methanol and the DPPH solution. The blank well contains methanol and the test compound.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Target cell line (e.g., a cancer cell line)

-

Cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare various concentrations of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control for cytotoxicity.

-

Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.

-

Incubate the plate for another 2-4 hours at 37°C until formazan crystals are formed.

-

Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_sample / Absorbance_control) * 100

-

Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the workflows of the key experimental protocols described above.

Caption: Workflow for the Tyrosinase Inhibition Assay.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

This compound presents a scaffold with potential for diverse biological activities, including enzyme inhibition and antioxidant effects. While direct quantitative data for this specific compound is not extensively available, the activities of its derivatives and related phenolic structures suggest that it is a promising candidate for further investigation. Future research should focus on the systematic evaluation of this compound in a battery of in vitro and in vivo assays to precisely quantify its biological effects and elucidate its mechanisms of action. Such studies will be crucial in determining its potential for development as a therapeutic agent or a valuable tool in chemical biology.

References

4-(Phenylthio)phenol: An In-Depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Phenylthio)phenol is a phenolic sulfide that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its core mechanism of action, drawing from existing literature on phenolic compounds and structurally related molecules. The primary mechanisms discussed include its antioxidant properties, its role as an inhibitor of melanogenesis through tyrosinase inhibition, and its potential immunomodulatory effects. This document summarizes available, albeit limited, quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to facilitate a deeper understanding for research and development purposes.

Core Mechanisms of Action

The biological activity of this compound is believed to be multifaceted, primarily revolving around its phenolic hydroxyl group and the influence of the phenylthio substituent. The key mechanisms of action are detailed below.

Antioxidant Activity

As a phenolic compound, this compound is predicted to exhibit significant antioxidant properties. The primary mechanisms by which phenols exert their antioxidant effects are through Proton-Coupled Electron Transfer (PCET) and Hydrogen Atom Transfer (HAT).[1] In these processes, the phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thus terminating damaging radical chain reactions. The presence of the sulfur-containing phenylthio group can modulate the bond dissociation enthalpy of the phenolic O-H bond, which is a critical factor in radical scavenging efficiency.

Inhibition of Melanogenesis

A significant proposed mechanism of action for this compound is the inhibition of melanin synthesis. This is primarily achieved through the inhibition of tyrosinase, the key enzyme in the melanogenesis pathway. Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting this enzyme, this compound can effectively reduce the production of melanin. This activity is supported by studies on structurally similar compounds which demonstrate a clear inhibitory effect on tyrosinase and melanin production in melanoma cell lines.

Immunomodulatory Effects

Research on a class of compounds to which this compound belongs, 4-substituted phenols, has revealed a potential for immunomodulatory activity, particularly in the context of skin pigmentation and melanoma.[2][3][4] The proposed mechanism is initiated by the enzymatic oxidation of the phenol by tyrosinase within melanocytes, leading to the formation of a reactive quinone. This quinone can then act as a hapten, binding to melanosomal proteins and forming neoantigens. This process can also lead to the depletion of intracellular glutathione (GSH), a key antioxidant, further increasing cellular stress.[2][3][4] These neoantigens can be processed and presented by antigen-presenting cells, leading to the activation of specific T-cell responses against melanocytes, which may have implications for conditions like vitiligo and for anti-melanoma immunotherapy.[2][3]

Quantitative Data

Table 1: Tyrosinase Inhibition by Phenolic Compounds

| Compound | IC50 (µM) | Source Organism | Reference |

| Hydroquinone | 70 | Mushroom | [5] |

| Kojic Acid | >500 | Human | [5] |

| 4-Hydroxybenzyl alcohol | 6 | Mushroom | [6] |

| 2,2',4,4'-Tetrahydroxychalcone | 0.07 | Mushroom | [6] |

Table 2: Antioxidant Activity of Phenolic and Thiophenolic Compounds

| Compound | Assay | Trolox Equivalent Antioxidant Capacity (TEAC) | Reference |

| Phenol | DPPH | - | [7] |

| Phenol | ABTS | - | [7] |

| Thiophenol | DPPH | - | [7] |

| Thiophenol | ABTS | - | [7] |

| Trolox | DPPH | 1.00 | [7] |

| Trolox | ABTS | 1.00 | [7] |

Note: Specific TEAC values for phenol and thiophenol were not provided in the reference, but the study indicated that phenol derivatives generally demonstrated higher scavenging activity.[7]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Immunomodulation

Caption: Proposed signaling pathway for the immunomodulatory effects of this compound.

Experimental Workflow for Assessing Biological Activity

Caption: General experimental workflow for investigating the biological activities of this compound.

Experimental Protocols

The following are detailed, standard methodologies for the key experiments relevant to the mechanism of action of this compound.

DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a series of concentrations of this compound in methanol.

-

Prepare a Trolox standard curve in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the this compound solution or Trolox standard to each well.

-

Add 150 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Mushroom Tyrosinase Inhibition Assay

-

Reagent Preparation:

-

Prepare a solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer (pH 6.8).

-

Prepare a solution of L-DOPA (e.g., 2 mM) in phosphate buffer.

-

Prepare a series of concentrations of this compound in a suitable solvent (e.g., DMSO), then dilute in phosphate buffer.

-

Kojic acid can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of the this compound solution or control to each well.

-

Add 140 µL of phosphate buffer and 20 µL of the tyrosinase solution.

-

Pre-incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution.

-

-

Data Analysis:

-

Measure the formation of dopachrome by reading the absorbance at 475 nm every minute for 20-30 minutes.

-

Calculate the initial reaction rate from the linear portion of the absorbance curve.

-

Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

-

Determine the IC50 value.

-

Melanin Content Assay in B16F10 Cells

-

Cell Culture and Treatment:

-

Culture B16F10 melanoma cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and/or a stimulator of melanogenesis like α-melanocyte-stimulating hormone (α-MSH) for 48-72 hours.

-

-

Melanin Extraction:

-

Wash the cells with PBS and lyse them in 1 N NaOH containing 10% DMSO.

-

Incubate at 80°C for 1 hour to solubilize the melanin.

-

-

Data Analysis:

-

Measure the absorbance of the lysate at 405 nm.

-

Normalize the melanin content to the total protein content of each sample, determined by a BCA or Bradford assay.

-

Express the results as a percentage of the control.

-

Glutathione (GSH) Depletion Assay

-

Cell Culture and Treatment:

-

Culture cells (e.g., B16F10 or hepatocytes) and treat with this compound for a specified time.

-

-

GSH Measurement (Ellman's Reagent - DTNB):

-

Lyse the cells and deproteinize the lysate (e.g., with metaphosphoric acid).

-

In a 96-well plate, mix the supernatant with a reaction buffer containing DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) and glutathione reductase.

-

Add NADPH to initiate the reaction.

-

-

Data Analysis:

-

Measure the absorbance at 412 nm kinetically.

-

Quantify the GSH concentration by comparing the rate of color formation to a standard curve of known GSH concentrations.

-

Express the results as nmol GSH per mg of protein.

-

T-Cell Proliferation Assay

-

Co-culture Setup:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

Prepare target cells (e.g., melanoma cells) and treat them with this compound to induce neoantigen formation.

-

Alternatively, use dendritic cells pulsed with this compound-treated melanoma cell lysates.

-

-

Proliferation Measurement (e.g., CFSE Staining):

-

Label the PBMCs (responder cells) with Carboxyfluorescein succinimidyl ester (CFSE).

-

Co-culture the CFSE-labeled PBMCs with the prepared target cells for 5-7 days.

-

-

Data Analysis:

-

Harvest the cells and analyze by flow cytometry.

-

Measure the dilution of the CFSE fluorescence in the T-cell population (e.g., CD3+ cells), which indicates cell division and proliferation.

-

Quantify the percentage of proliferated T-cells.

-

Conclusion

The mechanism of action of this compound is complex and not yet fully elucidated with direct experimental evidence. However, based on its chemical structure and studies of related compounds, a strong hypothesis can be formulated. Its primary activities likely involve antioxidant effects through radical scavenging, inhibition of melanogenesis via tyrosinase inhibition, and potential immunomodulatory properties stemming from the formation of reactive quinone species and subsequent T-cell activation. Further research is required to obtain specific quantitative data for this compound and to validate these proposed mechanisms in various biological systems. The experimental protocols and workflows provided in this guide offer a robust framework for such future investigations.

References

- 1. This compound | 5633-55-6 | Benchchem [benchchem.com]

- 2. Mechanism of action of 4‐substituted phenols to induce vitiligo and antimelanoma immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Phenylthio)phenol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Phenylthio)phenol, a bifunctional aromatic organic compound, has garnered significant interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and diverse applications. Detailed experimental protocols for its synthesis are presented, alongside a thorough examination of its utility in polymer science, as a crucial intermediate in organic synthesis, and its potential in drug discovery due to its antioxidant and biological activities. This guide aims to be a valuable resource for researchers and professionals working with or interested in the applications of this compound.

Introduction

This compound is a molecule characterized by a phenol ring substituted with a phenylthio group at the para position. This unique structure, containing both a hydroxyl and a thioether functional group, imparts a versatile chemical reactivity, making it a valuable building block in organic chemistry and materials science. The interplay between the electron-donating hydroxyl group and the sulfur-containing moiety influences its electronic properties and reactivity, opening avenues for a wide range of chemical transformations and applications.

Discovery and History

While a definitive singular "discovery" of this compound is not prominently documented in historical chemical literature, its emergence is intrinsically linked to the broader development of synthetic methods for aryl thioethers in the late 19th and early 20th centuries. Early organic chemists exploring the reactions of thiophenols and their derivatives likely synthesized this compound as part of systematic studies on the formation of carbon-sulfur bonds. The historical context of its synthesis lies within the foundational work on electrophilic aromatic substitution and nucleophilic aromatic substitution reactions.

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound, each with its own advantages and limitations. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Friedel-Crafts Type Reactions

A common and direct method for the synthesis of this compound involves the Friedel-Crafts reaction between phenol and a suitable phenylthio source, such as diphenyl disulfide or benzenesulfenyl chloride, in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Thioarylation of Phenol

-

Reagents: Phenol, Diphenyl disulfide, Anhydrous Aluminum Chloride (AlCl₃).

-

Solvent: Carbon disulfide (CS₂) or Dichloromethane (CH₂Cl₂).

-

Procedure: To a stirred solution of phenol in the chosen solvent at 0 °C, anhydrous aluminum chloride is added portion-wise. Diphenyl disulfide is then added, and the reaction mixture is stirred at room temperature for several hours. The reaction is quenched by the slow addition of water or dilute hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

-

Yield: Typically in the range of 60-80%.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides an alternative pathway, particularly when using activated aryl halides. In this approach, a salt of 4-mercaptophenol reacts with an activated aryl halide.

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Reagents: 4-Mercaptophenol, an activated aryl halide (e.g., 4-fluoronitrobenzene), a base (e.g., potassium carbonate or sodium hydride).

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Procedure: To a solution of 4-mercaptophenol in the solvent, a base is added to generate the thiophenoxide anion. The activated aryl halide is then added, and the mixture is heated for several hours. After completion, the reaction mixture is cooled, poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification is achieved through chromatography or recrystallization.

Modern Catalytic Methods

More recent synthetic strategies involve transition-metal-catalyzed cross-coupling reactions, offering milder reaction conditions and broader substrate scope. Copper-catalyzed reactions, in particular, have been employed for the formation of the C-S bond.

Experimental Protocol: Copper-Catalyzed C-S Coupling

-

Reagents: 4-Iodophenol, Thiophenol, Copper(I) iodide (CuI), a ligand (e.g., a diamine or phenanthroline derivative), and a base (e.g., potassium carbonate or cesium carbonate).

-

Solvent: A high-boiling point solvent such as DMF, DMSO, or toluene.

-

Procedure: A mixture of 4-iodophenol, thiophenol, CuI, the ligand, and the base in the chosen solvent is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered to remove inorganic salts. The filtrate is then washed, dried, and concentrated. The product is purified by column chromatography.

Applications of this compound

The versatile chemical nature of this compound has led to its application in several key areas.

Polymer Science

This compound serves as a valuable monomer in the synthesis of high-performance polymers, particularly poly(arylene ether)s. These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties.

| Polymer Type containing this compound | Property Enhancement | Quantitative Data |

| Poly(arylene ether sulfone)s (PAES) | Increased Glass Transition Temperature (Tg) | Tg values reported in the range of 200-250 °C. |

| Flame Retardant Polymers | Improved Limiting Oxygen Index (LOI) | LOI values can be increased by 5-10% with its incorporation. |

| Reduced Heat Release Rate | Peak heat release rate reductions of up to 30% have been observed. |

Intermediate in Organic Synthesis

The dual functionality of this compound makes it a versatile intermediate for the synthesis of more complex molecules. The hydroxyl group can be readily converted into ethers, esters, or other functional groups, while the thioether linkage can be oxidized to sulfoxides and sulfones, further expanding its synthetic utility. It is a precursor for various pharmaceuticals, agrochemicals, and specialty chemicals.

Antioxidant and Biological Activity

Phenolic compounds are well-known for their antioxidant properties, and this compound is no exception. The hydroxyl group can donate a hydrogen atom to scavenge free radicals, thus mitigating oxidative stress. While specific IC50 values for this compound are not widely reported in readily available literature, studies on structurally similar phenolic thioethers suggest potent radical scavenging activity.

Recent research has also explored the biological activities of derivatives of this compound. For instance, certain substituted phenolic compounds have been shown to induce apoptosis in cancer cells. While direct evidence for this compound is still emerging, the structural motif holds promise for drug discovery efforts.

Signaling Pathway Involvement

While research directly implicating this compound in specific signaling pathways is limited, studies on structurally related phenolic compounds and polyphenols suggest potential interactions with key cellular signaling cascades, such as the NF-κB and MAPK pathways, which are crucial in inflammation and cell survival.

For illustrative purposes, a generalized diagram of the NF-κB signaling pathway, which can be modulated by various phenolic compounds, is provided below. It is hypothesized that this compound, through its antioxidant properties, could potentially inhibit the activation of NF-κB by reducing the levels of reactive oxygen species (ROS), which are known activators of this pathway.

Conclusion

This compound is a versatile and valuable chemical compound with a rich history rooted in the fundamentals of organic synthesis. Its unique bifunctional nature has enabled its use in the development of high-performance polymers and as a key intermediate in the synthesis of a wide array of organic molecules. Furthermore, its inherent antioxidant properties and the biological activities of its derivatives suggest a promising future in the fields of medicinal chemistry and drug development. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to serve as a foundational resource for scientists and researchers. Further exploration into its biological mechanisms of action is warranted and will likely unveil new and exciting applications for this multifaceted molecule.

4-(Phenylthio)phenol safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 4-(Phenylthio)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 5633-55-6), a compound utilized in pharmaceutical development, material science, and as an antioxidant.[1] Due to its potential hazards, a thorough understanding of its properties and the necessary precautions is essential for safe laboratory use.

Hazard Identification and Classification

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Prolonged or repeated oral exposure may cause damage to the kidneys and liver.[2] It is also considered harmful to aquatic life.[2]

GHS Classification:

-

Acute Toxicity, Oral (Category 4)[2]

-

Acute Toxicity, Dermal (Category 4)[2]

-

Acute Toxicity, Inhalation (Category 4)[2]

-

Specific Target Organ Toxicity - Repeated Exposure, Oral (Category 2)[2]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 3)[2]

Hazard Statements:

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[2]

-

H373: May cause damage to organs (Kidney, Liver) through prolonged or repeated exposure if swallowed.[2]

-

H402: Harmful to aquatic life.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C12H10OS | [3] |

| Molecular Weight | 202.27 g/mol | [1][3] |

| Appearance | White to light yellow flakes/powder | [4] |

| Melting Point | 110 - 115 °C (230 - 239 °F) | [2] |

| Boiling Point | 279 °C (534 °F) | [2] |

| Partition Coefficient (n-octanol/water) | log Pow: 1.95 | [2] |

Toxicological Information

While detailed toxicological studies on this compound are not extensively published, the available safety data indicates potential for significant health effects. The primary routes of exposure are inhalation, skin contact, and ingestion.[2] As an aromatic thiol, it is generally advised to handle it with appropriate precautions due to some degree of toxicity.[1]

Similar to phenol, it may possess the ability to penetrate the skin rapidly, potentially causing burns.[5] Due to its local anesthetizing properties, skin burns may initially be painless.[5] Systemic effects can occur from any route of exposure and may include damage to the liver and kidneys with repeated or prolonged exposure.[2]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the reviewed literature. The cited hazard classifications are typically derived from studies conducted in accordance with standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For instance, the partition coefficient was determined using OECD Test Guideline 117.[2]

Safe Handling and Storage

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield where splashing is possible.[6]

-

Skin Protection: Wear a lab coat and impervious clothing, such as butyl rubber or neoprene gloves.[5][6]

-

Respiratory Protection: If handling outside of a fume hood or if dust is generated, use a NIOSH-approved respirator.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2][7]

-

Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[4][8]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and strong acids.[8]

First Aid Measures

In the event of exposure to this compound, immediate medical attention is crucial.

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [2][4] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention. | [2][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [2][8] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention. | [2][4] |

Spills and Disposal

Spills:

-

In case of a spill, avoid generating dust.[2]

-

Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[4]

-

Clean the affected area thoroughly.[2]

-

Do not let the chemical enter the environment.[8]

Disposal:

-

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5]

This guide is intended to provide essential safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) for this product before use and follow all institutional safety protocols.

References

- 1. Buy this compound | 5633-55-6 [smolecule.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 4-PHENYLTHIOPHENOL | 5633-55-6 [amp.chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. ehs.princeton.edu [ehs.princeton.edu]

- 6. ehs.yale.edu [ehs.yale.edu]

- 7. monash.edu [monash.edu]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of 4-(Phenylthio)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(Phenylthio)phenol, a compound of interest in pharmaceutical and material sciences. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on providing a framework for researchers to understand, predict, and experimentally determine the solubility of this compound. It includes known qualitative solubility information, properties of common solvents, detailed experimental protocols, and a discussion of the key factors influencing the solubility of phenolic compounds.

Introduction to this compound

This compound, also known as 4-hydroxyphenyl phenyl sulfide, is an organic compound featuring a phenol ring substituted with a phenylthio group. Its chemical structure, possessing both a hydrophilic hydroxyl group and a lipophilic phenylthio group, results in a moderate polarity and influences its solubility in various media. Understanding its solubility is crucial for applications in drug development, synthesis of polymers, and as an antioxidant.[1]

Chemical Structure and Properties:

-

Molecular Formula: C₁₂H₁₀OS

-

Molecular Weight: 202.27 g/mol [1]

-

Appearance: Crystalline solid

-

Melting Point: 108-110°C

-

Boiling Point: 133°C at 0.1 mmHg

Solubility Profile of this compound

Currently, there is a scarcity of precise quantitative solubility data for this compound across a wide range of solvents in publicly accessible literature. The available information is primarily qualitative.

Qualitative Solubility Data:

| Solvent | Solubility |

| Chloroform | Slightly Soluble |

| Methanol | Slightly Soluble |

One source notes a molar solubility of 0.00 M, but the solvent and experimental conditions are not specified, limiting the utility of this data point.[1]

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by several physicochemical factors, primarily the balance between its hydrophilic and lipophilic characteristics. The interplay of solute-solute, solvent-solvent, and solute-solvent interactions dictates the extent to which it will dissolve in a given solvent.

-

Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling interactions with polar protic solvents like alcohols and water.

-

Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment, allowing for interactions with other polar molecules.

-

Van der Waals Forces: The two phenyl rings contribute to London dispersion forces, which are the primary interactions with nonpolar solvents.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.

-

pH: In aqueous solutions, the acidity of the phenolic proton (pKa) will significantly affect solubility. In basic solutions, the deprotonated phenoxide form is an ion and will have a much higher aqueous solubility.

Caption: Factors influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

4.1. Shake-Flask Method for Equilibrium Solubility

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatic shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the analytical range of the quantification method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility by taking into account the dilution factor.

4.2. Analytical Quantification Methods

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and specific method for quantifying the concentration of this compound.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or acetic acid to ensure the phenol is protonated).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detector: UV detector set at a wavelength of maximum absorbance for this compound (to be determined by scanning a standard solution, likely around 250-280 nm).

-

Column Temperature: 25-30°C

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Analysis: Inject the standards and the diluted samples from the solubility experiment onto the HPLC system.

-

Quantification: Plot a calibration curve of peak area versus concentration for the standards. Use the peak area of the sample to determine its concentration from the calibration curve.

4.2.2. UV-Vis Spectrophotometry

For a more rapid but potentially less specific measurement, UV-Vis spectrophotometry can be used.

Procedure:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).

-

Standard Curve Preparation: Prepare a series of standard solutions of known concentrations.

-

Analysis: Measure the absorbance of each standard and the diluted samples at λmax.

-

Quantification: Plot a calibration curve of absorbance versus concentration for the standards (Beer-Lambert Law). Use the absorbance of the sample to determine its concentration from the curve.

Caption: Experimental workflow for solubility determination.

Table of Common Solvents

Researchers planning solubility studies can refer to the following table of common laboratory solvents, ordered by increasing polarity index.

| Solvent | Formula | Boiling Point (°C) | Polarity Index |

| n-Hexane | C₆H₁₄ | 69 | 0.1 |

| Toluene | C₇H₈ | 111 | 2.4 |

| Diethyl Ether | (C₂H₅)₂O | 35 | 2.8 |

| Chloroform | CHCl₃ | 61 | 4.1 |

| Ethyl Acetate | C₄H₈O₂ | 77 | 4.4 |

| Tetrahydrofuran (THF) | C₄H₈O | 66 | 4.0 |

| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 3.1 |

| Acetone | C₃H₆O | 56 | 5.1 |

| Acetonitrile | C₂H₃N | 82 | 5.8 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 7.2 |

| Isopropanol | C₃H₈O | 82 | 3.9 |

| Ethanol | C₂H₅OH | 78 | 4.3 |

| Methanol | CH₃OH | 65 | 5.1 |

| Water | H₂O | 100 | 10.2 |

Conclusion

References

spectroscopic data (NMR, IR, MS) of 4-(Phenylthio)phenol

An In-depth Technical Guide to the Spectroscopic Data of 4-(Phenylthio)phenol

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a compound of interest to researchers, scientists, and professionals in drug development. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while ¹H NMR data is well-documented, specific experimental ¹³C NMR, FT-IR, and MS data for this compound can be limited. Therefore, some of the data presented is based on established values for analogous compounds and predictive models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 7.35 | d | 8.7 | 2H, Ar-H (ortho to S) |

| 7.24 - 7.11 | m | - | 5H, Ar-H (phenylthio group) |

| 6.80 | d | 8.7 | 2H, Ar-H (ortho to OH) |

| 5.0 (approx.) | br s | - | 1H, OH |

Solvent: CDCl₃. The chemical shift of the phenolic proton (-OH) can vary depending on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 155.8 | C-OH |

| 135.2 | C-S |

| 131.5 | Ar-C (ortho to S) |

| 129.2 | Ar-C (phenylthio) |

| 126.8 | Ar-C (phenylthio) |

| 125.5 | Ar-C (ipso of phenylthio) |

| 116.5 | Ar-C (ortho to OH) |

These are predicted chemical shifts. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1580, 1480 | Strong | Aromatic C=C skeletal vibrations |

| 1230 | Strong | Phenolic C-O stretch |

| 830 | Strong | para-disubstituted C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Proposed Fragment |

| 202 | [M]⁺ (Molecular Ion) |

| 173 | [M-CHO]⁺ |

| 109 | [C₆H₅S]⁺ |

| 94 | [C₆H₅OH]⁺ |

| 77 | [C₆H₅]⁺ |

| 65 | [C₅H₅]⁺ |

Ionization method: Electron Ionization (EI). The fragmentation of phenols can be complex and may show additional characteristic fragments.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For quantitative measurements, a known amount of an internal standard (e.g., TMS) may be added. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition : Spectra are typically recorded on a 300 or 500 MHz spectrometer. A standard pulse sequence is used with a 90° pulse, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Spectra are acquired on the same instrument using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.

-

Data Processing : The raw data (Free Induction Decay) is processed with a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak or the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : For solid samples, the KBr pellet method is common. A small amount of this compound (1-2 mg) is intimately mixed with dry KBr powder (~100 mg) and pressed into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition : The spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization : For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method. A dilute solution of the sample is injected into the GC, where it is vaporized and separated. The separated compound then enters the mass spectrometer's ion source, where it is bombarded with electrons (typically at 70 eV).

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight analyzer.

-

Data Interpretation : The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern, which provides structural information.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Relationship between molecular structure and spectroscopic techniques.

Methodological & Application

Application Notes and Protocols for 4-(Phenylthio)phenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(Phenylthio)phenol, a versatile bifunctional molecule, in various organic synthesis applications. Its unique structure, featuring both a nucleophilic phenol and a modifiable thioether linkage, makes it a valuable building block for the synthesis of high-performance polymers, functionalized small molecules, and potentially bioactive compounds.

Synthesis of High-Performance Polymers

This compound can serve as a monomer or co-monomer in the synthesis of high-performance polymers such as poly(arylene ether sulfone)s (PAES) and polyphenylene sulfide (PPS). These materials are known for their exceptional thermal stability and chemical resistance.[1]

Application: Synthesis of Poly(p-Phenylene Sulfide) (PPS)

Poly(p-phenylene sulfide) is a semi-crystalline thermoplastic with excellent thermal and chemical resistance, making it suitable for demanding applications in the automotive and electronics industries.[2][3] While typically synthesized from 1,4-dichlorobenzene and sodium sulfide, this compound can be conceptually utilized in polymerization reactions to introduce specific end-groups or to create copolymers with modified properties. The following is a general protocol for the synthesis of PPS, which can be adapted for copolymerization with this compound.

Experimental Protocol: Synthesis of Poly(p-phenylene sulfide)

| Reagent/Parameter | Value/Condition |

| Monomer 1 | 1,4-Dichlorobenzene |

| Monomer 2 | Sodium Sulfide |

| Solvent | N-Methyl-2-pyrrolidone (NMP) |

| Temperature | 200-270 °C |

| Atmosphere | Inert (e.g., Nitrogen) |

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, charge N-methyl-2-pyrrolidone (NMP).

-

Add sodium sulfide to the NMP and heat the mixture to facilitate dissolution and dehydration.

-

Introduce 1,4-dichlorobenzene to the reaction mixture.

-

Heat the mixture to 200-230 °C for a preliminary polycondensation step.[2]

-

Increase the temperature to 240-270 °C for the final polycondensation to achieve a high molecular weight polymer.[2]

-

After the reaction is complete, cool the mixture and filter the solid polymer.

-

Wash the polymer with a suitable solvent (e.g., water, methanol) to remove residual solvent and salts.

-

Dry the purified poly(p-phenylene sulfide) under vacuum.